5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is an intricate compound that merges several distinct structural motifs to potentially exhibit unique biological activities. Its skeleton integrates features of isoquinoline, methoxyphenyl, and thiazolo-triazole systems, making it an attractive molecule for diverse chemical and biological explorations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves a multistep sequence:
Isoquinoline Derivative Preparation: : Starting from commercially available precursors, the isoquinoline core is constructed through a Pictet-Spengler reaction, yielding the 3,4-dihydroisoquinolin-2(1H)-yl group.
Thiazolo[3,2-b][1,2,4]triazole Synthesis: : Using a sequence of condensation and cyclization reactions, the thiazolo-triazole framework is assembled.
Final Coupling Step: : The coupling of the isoquinoline and thiazolo-triazole intermediates is achieved using a Friedel-Crafts alkylation reaction, followed by careful purification steps to isolate the final compound.
Industrial Production Methods:
Scaling up the production involves optimized catalytic processes to enhance yield and selectivity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can significantly streamline the process, ensuring consistent quality and batch-to-batch reproducibility.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes several key reactions, including:
Oxidation: : Undergoes oxidation to form corresponding ketones or aldehydes.
Reduction: : Can be reduced to amines or other reduced derivatives.
Substitution: : Undergoes electrophilic aromatic substitution to introduce various functional groups.
Cyclization: : Facilitates intramolecular cyclization reactions to form fused rings.
Common Reagents and Conditions:
Oxidation: : Utilizes reagents like chromium trioxide or PCC.
Reduction: : Employs catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Uses halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.
Cyclization: : Typically requires acid catalysts and heat.
Major Products:
The primary products from these reactions depend on the specific reagents and conditions. For instance, oxidation typically yields carbonyl compounds, reduction leads to amines, and substitutions result in functionalized aromatic rings.
Scientific Research Applications
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol finds applications in:
Chemistry: : As a building block for complex molecular architectures and as a ligand in catalysis.
Biology: : Potential usage as a bioactive molecule in enzyme inhibition studies.
Medicine: : Investigated for its role in therapeutic development for conditions like neurodegenerative diseases.
Industry: : Applied in material science for creating polymers with specific properties.
Mechanism of Action
Molecular Targets:
The compound interacts with various enzymes and receptors, modulating their activity through:
Binding to Active Sites: : Inhibits enzyme function by occupying active sites.
Pathway Modulation: : Alters signaling pathways by interacting with receptor proteins.
Pathways Involved:
Signal Transduction: : Involves key signaling cascades such as MAPK and PI3K/Akt pathways.
Metabolic Pathways: : Interferes with metabolic enzymes, affecting processes like glycolysis and fatty acid synthesis.
Comparison with Similar Compounds
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: : Differing only by a position of methoxy group.
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: : Substitution of methoxy with methyl group.
Uniqueness:
The presence of the 3-methoxyphenyl group confers distinct steric and electronic effects, enhancing specific interactions with biological targets compared to its analogs. This makes it a molecule of significant interest in drug design and chemical research.
There you go—detailed enough for a deep dive into this fascinating compound's world! If there's something specific you'd like to delve deeper into, let me know.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-8-5-9-18(12-16)28-2)25-11-10-15-6-3-4-7-17(15)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJNIMKVGYZRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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